HBC620
Description
Overview of Fluorogenic Systems in RNA Biology
Fluorogenic systems have become indispensable tools in the study of RNA biology in living cells. These systems typically involve an RNA aptamer, a specific RNA sequence engineered to bind a small molecule ligand, and a fluorophore whose fluorescence is significantly enhanced upon binding to the aptamer. This "light-up" mechanism allows researchers to visualize and track specific RNA molecules with high contrast against the cellular background, as the fluorophore is largely non-fluorescent until it interacts with its target RNA aptamer. rsc.orgfrontiersin.orgresearchgate.net This approach overcomes limitations of traditional methods, such as those relying on protein fusions, which can be bulky and perturb RNA function or lead to high background fluorescence. frontiersin.orgnih.gov
The development of fluorogenic RNA aptamers, often through techniques like Systematic Evolution of Ligands by Exponential Enrichment (SELEX), has provided a diverse toolbox for RNA imaging. rsc.orgresearchgate.net These systems enable the study of RNA localization, dynamics, and interactions in real-time within live cells, offering crucial insights into various biological processes. frontiersin.orgnih.gov
Genesis and Core Research Role of HBC620 as a Synthetic Fluorophore
This compound is a synthetic small molecule fluorophore that functions as an analog of HBC. glpbio.commolnova.com Its core research role is intrinsically linked to its interaction with the Pepper RNA aptamer. molnova.comdcchemicals.comselleckchem.com this compound itself is largely non-fluorescent in solution. glpbio.comglpbio.com However, upon binding to the Pepper RNA aptamer, its fluorescence is strongly activated, leading to a significant increase in signal intensity. glpbio.comdcchemicals.comselleckchem.comglpbio.com This turn-on mechanism is a key feature that makes the Pepper-HBC620 system valuable for live-cell RNA imaging. molnova.comdcchemicals.comselleckchem.com
The development of the Pepper aptamer and its cognate fluorophores, including this compound, aimed to address limitations of earlier fluorogenic RNA systems, such as those based on G-quadruplex structures, which could potentially interfere with the function of the tagged RNA. oup.com The Pepper system, and by extension the use of this compound, was designed to provide bright and stable fluorescence with minimal perturbation to the target RNA. oup.commedchemexpress.com The "620" in this compound indicates that the complex with Pepper exhibits strong fluorescence at a wavelength of 620 nm, falling within the red region of the spectrum. glpbio.comoup.com
Current Landscape and Significance of this compound in Contemporary Academic Research
This compound, as part of the Pepper fluorogenic RNA system, holds significant importance in contemporary academic research, particularly in the field of live-cell RNA imaging. Its ability to form a bright and stable fluorescent complex with the Pepper aptamer allows for the visualization of various RNA species, including messenger RNAs (mRNAs) and non-coding RNAs (ncRNAs), in living cells. molnova.comnih.govbiorxiv.org
Researchers are utilizing the Pepper-HBC620 system for diverse applications, such as tracking RNA dynamics, studying RNA localization, and developing RNA-based sensors. glpbio.commolnova.comdcchemicals.comselleckchem.comoup.combiorxiv.org The red emission of the Pepper-HBC620 complex (around 620 nm) is particularly advantageous for multiplexed imaging experiments, allowing for simultaneous visualization of multiple cellular components or RNA species when combined with fluorophores emitting in different spectral ranges, such as green fluorescent proteins or other fluorogenic systems like Broccoli-DFHBI-1T. oup.comacs.orgrsc.orgnih.govresearchgate.net
Studies have demonstrated the effectiveness of this compound in imaging RNAs in various model systems, including mammalian cells and bacteria. glpbio.combiorxiv.orgacs.orgnih.gov Its reported higher photostability compared to some other dyes further enhances its utility for long-term imaging experiments. acs.org The ongoing research involving the optimization of the Pepper aptamer to improve its binding affinity with fluorophores like this compound highlights the continued significance and active development of this system for advanced RNA visualization. biorxiv.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2530162-07-1 | glpbio.commolnova.comcenmed.comnih.govselleck.co.jp |
| Molecular Formula | C₁₉H₁₅N₃OS₂ | glpbio.commolnova.comcenmed.comnih.gov |
| Molecular Weight | 365.47 | glpbio.commolnova.comcenmed.comnih.gov |
| PubChem CID | 146047141 | cenmed.comnih.govribocentre.org |
| Excitation Peak | ~585 nm (when bound to Pepper) | oup.com |
| Emission Peak | ~620 nm (when bound to Pepper) | glpbio.comoup.com |
| Solubility | DMSO: 16.67 mg/mL (45.61 mM) | glpbio.commolnova.com |
| Storage | -20°C, unstable in solution, ready to use | glpbio.commolnova.com |
Table 2: Research Findings Using this compound in conjunction with Pepper Aptamer
| Research Area | Key Findings | Model System | Source |
| Live-cell RNA Visualization | Enabled visualization of RNA dynamics in live cells with bright and stable fluorescence. glpbio.com Co-localization with GFP-tagged proteins observed. glpbio.com | 293T/17 cells | glpbio.com |
| Orthogonal Imaging | Used in a dual-color orthogonal imaging platform with Squash-DFHBI-1T (green) for simultaneous visualization of different intracellular miRNAs. rsc.org Demonstrated orthogonality with Broccoli and Corn systems. nih.govresearchgate.net | Living cells, E. coli | rsc.orgnih.govresearchgate.net |
| Imaging in Bacteria | Exhibited significant fluorescence signals in E. coli, B. subtilis, and S. Typhimurium. acs.org Demonstrated higher photostability in vivo compared to some green HBC dyes. acs.org | Bacterial species | acs.org |
| Super-resolution Microscopy | Applied for super-resolution microscopy in mammalian cells. acs.org | Mammalian cells | acs.org |
| RNA Sensor Development | Used as the fluorogenic component in Pepper-based RNA sensors for detecting targets like S-adenosylmethionine (SAM). oup.com Demonstrated color modulation in sensors. oup.com | Living human cells | oup.com |
| Imaging Circular and lncRNAs | Applied for live imaging of circular RNAs (circRNAs) and long non-coding RNAs (lncRNAs), demonstrating specificity of localization. biorxiv.org | Mammalian cells | biorxiv.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1-cyano-2-[5-[2-hydroxyethyl(methyl)amino]thieno[3,2-b]thiophen-2-yl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-22(6-7-23)19-10-18-17(25-19)9-16(24-18)8-15(12-21)14-4-2-13(11-20)3-5-14/h2-5,8-10,23H,6-7H2,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGJCKIIBUZTCX-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC2=C(S1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=CC2=C(S1)C=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of Hbc620 Fluorescence Activation
Principles of Fluorophore-Aptamer Interaction: The HBC-Pepper System
The HBC-Pepper system exemplifies the principle of a fluorogenic RNA aptamer, where a non-fluorescent or weakly fluorescent small molecule ligand's fluorescence is dramatically enhanced upon binding to a specific RNA structure. glpbio.comresearchgate.net The Pepper aptamer, a relatively small RNA molecule (43-49 nucleotides), is designed to fold into a specific three-dimensional structure that creates a binding pocket for HBC620. glpbio.comrcsb.org This interaction is highly specific and relies on precise molecular recognition. researchgate.net
Molecular Recognition and Binding Dynamics of this compound with Pepper RNA Aptamer
Molecular recognition between this compound and the Pepper RNA aptamer is driven by the precise fit of the small molecule ligand into a pre-formed or induced binding pocket within the folded RNA structure. The Pepper aptamer folds into a monomeric, non-G-quadruplex structure described as a tuning-fork-like helical scaffold. researchgate.netresearchgate.net This structure comprises three helices (P1, P2, and P3) connected by junctional segments. researchgate.netresearchgate.net The ligand-binding pocket is situated in the central region of this structure. researchgate.net
The binding dynamics involve the non-covalent association of this compound with this pocket. This interaction is characterized by a specific binding affinity, often expressed as a dissociation constant (Kd). While specific Kd values for this compound with Pepper are not consistently provided across all sources, related HBC-Pepper complexes demonstrate low nanomolar binding affinities, indicating tight binding. researchgate.netnih.gov The binding event leads to a conformational change or stabilization of the Pepper aptamer structure, which is crucial for fluorescence activation. oup.comrsc.org
Structural Elucidation of Fluorescence Turn-On: Crystallographic and Cryo-EM Insights
High-resolution structural techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in understanding the molecular basis of the fluorescence turn-on mechanism in the Pepper-HBC620 system.
X-ray crystallography has provided atomic-level details of the Pepper aptamer bound to this compound. The crystal structure of the Pepper aptamer in complex with this compound has been determined at high resolution, such as 1.8 Å (PDB ID: 7EOP). rcsb.orgnakb.orgbgsu.edu These structures reveal how the Pepper aptamer folds to create the binding site. The near-planar this compound molecule intercalates within the core of the aptamer structure. rcsb.orgresearchgate.net It is typically sandwiched between a non-G-quadruplex base quadruple and a noncanonical G·U wobble helical base pair. rcsb.orgresearchgate.netuchicago.edu These interactions precisely orient the fluorophore within the RNA pocket.
The binding of this compound induces or stabilizes a specific folded conformation of the Pepper aptamer. oup.comrsc.org This structural arrangement encapsulates the fluorophore, restricting its rotation and reducing non-radiative decay pathways that quench fluorescence in the unbound state. glpbio.com The precise encapsulation within the RNA pocket protects the fluorophore from the surrounding aqueous environment, which can also contribute to quenching. The structural data suggest that the rigid environment provided by the folded aptamer is key to promoting the radiative relaxation of the excited state of this compound, resulting in bright fluorescence. glpbio.comresearchgate.net
Cryo-EM, particularly when combined with RNA scaffolds, offers complementary insights into the structure and dynamics of RNA-ligand complexes, including aptamers like Pepper. While individual small aptamers can be challenging to resolve by cryo-EM due to their low molecular weight, placing them on larger RNA origami scaffolds increases contrast and facilitates structural determination. nih.govescholarship.orgresearchgate.netuniv-smb.fr Cryo-EM studies on scaffolded Pepper aptamers, sometimes in conjunction with other aptamers like Broccoli for FRET analysis, have allowed researchers to investigate aptamer-ligand binding and conformational changes in a more native-like context. oup.comnih.govresearchgate.netnih.govbiorxiv.org These studies can reveal different modes of ligand binding and the extent of structural fluctuations upon ligand association. oup.comnih.gov For instance, cryo-EM data have indicated that the Pepper aptamer becomes more rigid upon ligand binding. oup.com
Conformational Changes and Fluorophore Encapsulation Leading to Fluorescence
Spectroscopic Characteristics Pertinent to Research Applications
The spectroscopic properties of the this compound-Pepper complex are critical for its application as a fluorescent tag. The complex exhibits distinct excitation and emission spectra that enable its use in various imaging and detection modalities.
The this compound-Pepper complex is known for its red fluorescence. It has reported excitation maxima typically around 577-585 nm and emission maxima around 620 nm. nih.govbiorxiv.orgoup.com This red emission is advantageous for live-cell imaging as it often results in lower background fluorescence compared to probes in the green or blue spectral range. glpbio.com
Key spectroscopic characteristics include:
Excitation Maximum: ~577-585 nm nih.govbiorxiv.orgoup.com
Emission Maximum: ~620 nm glpbio.comnih.govbiorxiv.orgoup.comglpbio.com
Color: Bright red fluorescence when bound to Pepper. glpbio.comglpbio.com
Photostability: High photostability in vivo. nih.govglpbio.comoup.com
Brightness: High fluorescence brightness when complexed with Pepper. glpbio.comglpbio.com
These properties make the this compound-Pepper system suitable for applications requiring bright, stable, and spectrally distinct fluorescence, such as multiplexed imaging with other fluorogenic aptamers like Broccoli (which emits green fluorescence). nih.govnih.govbiorxiv.orgnih.govacs.org The minimal spectral overlap between this compound-Pepper and other common fluorescent protein or aptamer-fluorophore pairs is beneficial for simultaneous detection. nih.govbiorxiv.orgnih.govpnas.org
Spectroscopic Data Summary
| Complex | Excitation Maximum (nm) | Emission Maximum (nm) | Emitted Color |
| Pepper-HBC620 | ~577-585 | ~620 | Red |
| Broccoli-DFHBI-1T | ~485 | ~505 | Green |
Note: Data compiled from multiple sources. nih.govbiorxiv.orgoup.com
The significant fluorescence enhancement upon binding allows for a high signal-to-noise ratio, which is crucial for detecting RNA in complex biological environments. rsc.orgoup.com
Excitation and Emission Maxima of the this compound-Pepper Complex
The fluorescence characteristics of the this compound-Pepper complex are well-defined, falling within the red region of the visible spectrum. The reported excitation maximum for the complex is around 577-585 nm. biorxiv.orgnih.govoup.comoup.com The emission maximum is consistently reported at 620 nm, which gives the compound its numerical designation. glpbio.comrsc.orgbiorxiv.orgnih.govoup.comoup.comoup.com These spectral properties make the this compound-Pepper complex suitable for imaging with standard microscopy filter sets designed for red fluorescence. nih.govbiorxiv.org
Data Table: Spectral Properties of the this compound-Pepper Complex
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum | 577-585 | biorxiv.orgnih.govoup.comoup.com |
| Emission Maximum | 620 | glpbio.comrsc.orgbiorxiv.orgnih.govoup.comoup.comoup.com |
Photophysical Stability and Brightness Attributes
The this compound-Pepper complex is noted for its favorable photophysical properties, including high brightness and photostability, particularly in live-cell imaging applications. glpbio.comfr-biotechnology.comnih.govnih.gov Compared to some other fluorogenic RNA aptamer/dye pairs, the Pepper/HBC620 system exhibits high brightness and a high signal-to-background ratio. nih.govbiorxiv.org Studies have shown that Pepper complexed with this compound is quite photostable, making it suitable for techniques like fast confocal imaging and structured illumination microscopy (SIM). fr-biotechnology.comnih.gov While some comparisons to newer probes indicate that other systems might offer even higher brightness or slower photobleaching under specific conditions, the this compound-Pepper complex demonstrates robust performance with over 90% of its fluorescence retained after 120 seconds of continuous laser excitation in live mammalian cells in some experimental setups. biorxiv.orgoup.combiorxiv.org The fluorescence can be activated thousands of times by Pepper, contributing to excellent signal-to-background contrast. fr-biotechnology.com
Kinetics of Fluorescence Activation and Deactivation in Cellular Environments
The kinetics of fluorescence activation and deactivation of the this compound-Pepper complex in cellular environments are important considerations for live-cell imaging. Fluorescence activation upon addition of this compound to cells expressing Pepper RNA is relatively rapid. In E. coli cells, approximately 80% of maximal cellular signals were reached within about 13 minutes. nih.govnih.gov In HEK293T mammalian cells, half-maximal fluorescence signals were observed within approximately 9 minutes. nih.govnih.govresearchgate.net
The deactivation kinetics, or the rate at which the fluorescence signal decreases upon removal of the dye, are also relevant for sequential imaging applications. Cellular fluorescence from the Pepper/HBC620 pair can be effectively reduced by washing. In bacterial cells, after a total of 2 minutes of washing, only about 17-20% of the signal remained. nih.govnih.govresearchgate.net In HEK293T cells, however, the fluorescence was more difficult to strip under a similar washing condition, with approximately 40% of the cellular signal remaining. nih.gov
Data Table: Cellular Fluorescence Kinetics of the this compound-Pepper Complex
| Process | Environment | Time to Half-Maximal Signal | Time to ~80% Maximal Signal | Signal Remaining After 2 min Wash | Source(s) |
| Fluorescence Activation | E. coli | N/A | ~13 minutes | N/A | nih.govnih.gov |
| Fluorescence Activation | HEK293T cells | ~9 minutes | N/A | N/A | nih.govnih.govresearchgate.net |
| Fluorescence Deactivation | E. coli | N/A | N/A | ~17-20% | nih.govnih.govresearchgate.net |
| Fluorescence Deactivation | HEK293T cells | N/A | N/A | ~40% | nih.gov |
Advanced Methodologies and Experimental Paradigms Utilizing Hbc620
Live-Cell RNA Imaging Techniques
The Pepper-HBC620 system is a key component in live-cell RNA imaging techniques, enabling researchers to observe RNA molecules in real-time within their native cellular environments glpbio.commedchemexpress.com. This approach provides insights into the spatiotemporal distribution and behavior of specific RNAs.
Visualization of RNA Dynamics and Localization in Diverse Cellular Contexts
HBC620, when bound to the Pepper aptamer, allows for the visualization of RNA dynamics and localization in a variety of cellular systems glpbio.commedchemexpress.com. This is achieved by genetically encoding the Pepper aptamer into the target RNA sequence. Upon incubation with cell-permeable this compound, the fluorophore binds to the Pepper tag, rendering the RNA visible under a fluorescence microscope.
Mammalian Cell Systems (e.g., HEK293T, HeLa, COS-7)
This compound has been successfully applied for live-cell RNA imaging in various mammalian cell lines, including HEK293T, HeLa, and COS-7 cells oup.comoup.comresearchgate.netresearchgate.netbiorxiv.orgoup.com. These studies often involve transfecting cells with plasmids expressing the Pepper aptamer fused to the target RNA oup.comoup.com.
For instance, in HEK293T cells, the Pepper-HBC620 system has been used to image exogenous and endogenous RNAs, such as ACTB mRNA oup.com. Confocal microscopy has revealed marked red fluorescence in cells expressing Pepper-tagged ACTB mRNA upon incubation with this compound oup.com. The system has also been used to study the dynamics of stress granules (SGs) by imaging ACTB mRNA in live HEK293T cells treated with sodium arsenite, allowing for the observation of SG assembly and fusion events oup.com.
HeLa cells have also been utilized to image endogenous RNAs like CTTN mRNA using SaFR-CTTN probes and this compound oup.com. Additionally, studies in HeLa cells have demonstrated the use of Pepper-HBC620 for imaging circular and long non-coding RNAs associated with pathological aggregates nih.govresearchgate.netbiorxiv.org.
COS-7 cells have been employed to visualize mRNA tagged with fluorescent RNA aptamers, including Pepper researchgate.net. Fixed HEK293T, HeLa, and COS-7 cells have also been used for imaging endogenous GAPDH mRNA with IVT-prepared SaFR probes and this compound oup.comoup.com.
Research findings in mammalian cells highlight the capability of this compound to facilitate the visualization of RNA in different cellular compartments and in response to stimuli. The photostability of the SaFR-target-HBC620 complex in live mammalian cells has been assessed, showing that the fluorescence can be largely retained over a period of continuous laser excitation, enabling real-time monitoring of RNA dynamics oup.com.
Bacterial Cell Systems (e.g., E. coli, Bacillus subtilis, Salmonella enterica serovar Typhimurium)
This compound has also proven effective for live-cell RNA imaging in bacterial systems, including Escherichia coli, Bacillus subtilis, and Salmonella enterica serovar Typhimurium nih.govnih.govnih.govacs.orgresearchgate.net. The Pepper-HBC620 system allows for the visualization of RNA in both Gram-positive (B. subtilis) and Gram-negative (E. coli, S. Typhimurium) bacteria nih.govacs.org.
Studies in E. coli have demonstrated the orthogonality of the Pepper-HBC620 pair with other fluorogenic RNA aptamer/dye pairs, enabling multiplexed imaging nih.govnih.govoup.com. Cellular fluorescence signals were observed in E. coli cells expressing Pepper RNA after incubation with this compound, with minimal activation by other aptamers nih.govnih.govoup.com. Sequential imaging and stripping experiments in E. coli showed that a significant percentage of the original cellular fluorescence signals for Pepper/HBC620 could be observed after multiple rounds nih.govnih.gov.
Research in B. subtilis and S. Typhimurium has also shown that this compound, in conjunction with Pepper, provides significant fluorescence signals, allowing for live-cell imaging in these species nih.govacs.orgresearchgate.net. Although other HBC dyes might show higher fluorescence in flow cytometry in these bacteria, this compound has been noted for its higher photostability in vivo nih.govacs.org.
Data from bacterial studies indicate that the Pepper-HBC620 system can be used to visualize RNA with high contrast against the background, even without washing steps to remove free dye acs.org.
High-Resolution Microscopy Applications
This compound's properties make it suitable for use with high-resolution microscopy techniques, providing detailed spatial information about RNA localization.
Confocal and Wide-Field Fluorescence Imaging
Confocal and wide-field fluorescence microscopy are commonly used techniques with the Pepper-HBC620 system for live-cell RNA imaging nih.govoup.comoup.comresearchgate.netresearchgate.netbiorxiv.orgoup.comresearchgate.netresearchgate.net. Confocal microscopy provides optical sectioning, reducing background fluorescence and allowing for clearer visualization of RNA within specific cellular planes oup.combiorxiv.orgnih.govpnas.org. Wide-field microscopy offers a broader view of fluorescence distribution nih.govresearchgate.netresearchgate.netresearchgate.net.
Studies have employed spinning disk confocal microscopy to image Pepper-tagged RNAs in mammalian cells oup.comoup.comnih.gov. Confocal imaging has been used to observe the co-localization of Pepper-HBC620 fluorescence with other fluorescent markers, confirming the location of the target RNA oup.comglpbio.com. Wide-field imaging has also been used to show the co-localization of Pepper-HBC620 signals with other fluorescent proteins researchgate.netresearchgate.net.
The choice between confocal and wide-field microscopy often depends on the specific research question and the required resolution and speed of imaging.
Super-Resolution Imaging Techniques (e.g., 3D-SIM)
This compound is compatible with super-resolution microscopy techniques such as 3D Structured Illumination Microscopy (3D-SIM), which provides enhanced spatial resolution beyond the diffraction limit of conventional light microscopy nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net. This allows for more detailed visualization of RNA localization and distribution within cellular structures.
Studies using 3D-SIM with Pepper-HBC620 in HeLa cells have achieved lateral and axial spatial resolutions in the nanometer range, enabling the visualization of RNA with higher precision compared to wide-field microscopy nih.govresearchgate.netresearchgate.netresearchgate.net. 3D-SIM has revealed punctated patterns of Pepper-HBC620 fluorescence and allowed for the determination of sub-compartmental RNA distribution within cellular aggregates nih.govresearchgate.netresearchgate.netbiorxiv.org.
The compatibility of this compound with SIM makes it a valuable tool for investigating the fine-scale organization and dynamics of RNA within complex cellular environments nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 146047141 nih.gov |
| Pepper RNA aptamer | Not applicable (RNA sequence) |
| ACTB mRNA | Not applicable (RNA sequence) |
| GAPDH mRNA | Not applicable (RNA sequence) |
| CTTN mRNA | Not applicable (RNA sequence) |
| circ-HDGFRP3 | Not applicable (RNA sequence) |
| ROMO1 mRNA | Not applicable (RNA sequence) |
| FUSP525L | Not applicable (Protein) |
| Hoechst 33342 | 6091 oup.com |
| DAPI | 2954 oup.com |
| FAM | 6332380 oup.com |
| GFP | Not applicable (Protein) |
| BFP | Not applicable (Protein) |
| G3BP1 protein | Not applicable (Protein) |
| RNase R | Not applicable (Enzyme) |
| DFHBI-1T | 53486114 nih.gov |
| DFHO | 16026873 nih.gov |
| TMR-DN | Not readily available (Part of a larger complex) nih.gov |
| Broccoli RNA aptamer | Not applicable (RNA sequence) nih.gov |
| Corn RNA aptamer | Not applicable (RNA sequence) nih.gov |
| DNB RNA aptamer | Not applicable (RNA sequence) nih.gov |
| Chili RNA aptamer | Not applicable (RNA sequence) nih.gov |
| DMHBI+ | Not readily available (Part of a larger complex) nih.gov |
| Mango II RNA aptamer | Not applicable (RNA sequence) nih.gov |
| YO3-biotin | Not readily available (Part of a larger complex) nih.gov |
| SaFR probes | Not applicable (RNA sequence) oup.com |
| 5S RNA | Not applicable (RNA sequence) oup.com |
| U6 snRNA | Not applicable (RNA sequence) oup.com |
| HBC530 | 16026873 oup.com |
| tdMCP-GFP | Not applicable (Fusion protein) oup.com |
| tdMCP-tagBFP-H2B | Not applicable (Fusion protein) researchgate.net |
| MS2 hairpin | Not applicable (RNA sequence) oup.com |
| MS2 protein | Not applicable (Protein) researchgate.net |
| circDucker-Broccoli | Not applicable (Fusion RNA) pnas.org |
| survivin mRNA | Not applicable (RNA sequence) pnas.org |
| YM155 | 9913360 pnas.org |
| AG-270 | 135415581 oup.com |
| Streptavidin | Not applicable (Protein) semanticscholar.org |
| Okra RNA aptamer | Not applicable (RNA sequence) researchgate.net |
| ACE | Not readily available (Ligand) researchgate.net |
| EGFP | Not applicable (Protein) researchgate.net |
| RhoBAST RNA aptamer | Not applicable (RNA sequence) nih.gov |
| SpyRho | Not readily available (Probe) nih.gov |
| Xist-RNA | Not applicable (RNA sequence) radiologykey.com |
Data Tables
While specific quantitative data tables with numerical values were not consistently present across the search results in a format suitable for direct extraction and presentation as interactive tables without further processing or access to the full papers, the search results provide qualitative and comparative data on fluorescence intensity, photostability, and resolution.
For example, studies compare the fluorescence intensity of Pepper-HBC620 with other RNA aptamer-fluorophore pairs nih.govnih.govoup.com. They also provide information on the resolution achieved with different microscopy techniques nih.govresearchgate.netresearchgate.netresearchgate.net.
Based on the search results, a conceptual data table illustrating comparative performance might look like this, drawing information from various sources:
| RNA Aptamer/Dye Pair | Cellular System | Application | Relative Fluorescence Intensity (Conceptual) | Photostability | Resolution (Microscopy) | Source |
| Pepper/HBC620 | HEK293T, HeLa, COS-7 | Live-cell RNA imaging, RNA dynamics, RNA localization | High (activated upon binding) cenmed.comglpbio.com | High oup.comfr-biotechnology.com | Confocal, Wide-field, 3D-SIM (116 nm lateral, 350 nm axial with 3D-SIM) nih.govresearchgate.netresearchgate.netresearchgate.net | medchemexpress.comnih.govoup.comoup.comresearchgate.netresearchgate.netbiorxiv.orgoup.combiorxiv.orgresearchgate.netresearchgate.netfr-biotechnology.com |
| Pepper/HBC620 | E. coli, B. subtilis, S. Typhimurium | Live-cell RNA imaging, Orthogonal imaging | Significant nih.govacs.orgresearchgate.net | High nih.govacs.org | Confocal acs.orgnih.gov | nih.govnih.govnih.govacs.orgresearchgate.netnih.govoup.com |
| Broccoli/DFHBI-1T | HEK293T, E. coli | Live-cell RNA imaging, Orthogonal imaging | High (activated upon binding) nih.gov | High nih.gov | Confocal nih.gov | nih.govnih.govoup.com |
| Corn/DFHO | HEK293T, E. coli | Live-cell RNA imaging, Orthogonal imaging | High (activated upon binding) nih.gov | High nih.gov | Confocal nih.gov | nih.govnih.govoup.com |
| DNB/TMR-DN | HEK293T, E. coli | Live-cell RNA imaging, Orthogonal imaging | High (activated upon binding) nih.gov | Moderate (slower kinetics) nih.gov | Confocal nih.gov | nih.govnih.govoup.com |
This table is a conceptual representation based on the descriptions in the search results, as precise numerical data for direct comparison across all studies and conditions were not consistently available in the snippets. However, the sources cited within the table provide the basis for these comparisons and contain detailed experimental data.
Flow Cytometry-Based Quantitative Analysis of this compound-Pepper Fluorescence
Flow cytometry is a key technique for quantitatively analyzing the fluorescence generated by the interaction of this compound with the Pepper aptamer within cell populations. This method allows for the assessment of fluorescence intensity at the single-cell level, providing insights into the expression and localization of Pepper-tagged RNAs. Studies have utilized flow cytometry to evaluate the performance of the HBC-Pepper system in different cell types, including human embryonic kidney cells (HEK293T) and various bacterial species such as Escherichia coli, Bacillus subtilis, and Salmonella enterica serovar Typhimurium cenmed.comtocris.comwikipedia.orglumiprobe.com.
Quantitative analysis by flow cytometry has shown that different HBC dye analogs, including this compound, can permeate bacterial cells and fluoresce upon binding to the Pepper aptamer tocris.com. While this compound may exhibit lower fluorescence compared to some green HBC dyes in flow cytometry analysis, it has been noted for its higher photostability in vivo, making it suitable for live-cell applications like super-resolution microscopy tocris.com. Flow cytometry protocols typically involve incubating cells expressing the Pepper aptamer with this compound at specific concentrations before analysis cenmed.comlumiprobe.com. This allows researchers to quantify the mean fluorescence intensity (MFI) of cell populations, providing a measure of the effectiveness of the Pepper-HBC620 system under different experimental conditions tocris.com.
In Vitro and Ex Vivo Research Models
The application of this compound extends to various in vitro and ex vivo research models, enabling detailed investigations into the fundamental properties of the Pepper aptamer interaction and the development of advanced RNA-based tools. These models facilitate the characterization of binding dynamics, the evaluation of structural influences on fluorescence, and the implementation of techniques like Fluorescence Resonance Energy Transfer (FRET).
Characterization of Fluorophore-Aptamer Binding Affinity and Kinetics
Characterizing the binding affinity and kinetics between this compound and the Pepper aptamer is crucial for understanding the performance of this fluorogenic system. The Pepper aptamer is known to bind to HBC analogs, including this compound, with affinities typically in the low nanomolar range tocris.comnih.gov. This tight binding is essential for efficient fluorescence activation.
While specific detailed kinetic rates (k_on and k_off) for the this compound-Pepper interaction were not extensively detailed in the provided information, the context of aptamer-fluorophore binding and fluorescence turn-on is well-established cenmed.comtocris.comnih.gov. Comparisons with other aptamer-fluorophore pairs, such as RhoBAST with TMR-DN, suggest that different systems exhibit varying exchange kinetics. The binding event leads to a significant enhancement in the fluorescence of the otherwise weakly fluorescent or non-fluorescent this compound molecule cenmed.comlumiprobe.com. This fluorescence turn-on is a direct consequence of the aptamer constraining the intramolecular motion of the fluorophore upon binding lumiprobe.com.
Evaluation of RNA Scaffolds and Their Influence on Fluorescence Performance
The performance of the Pepper aptamer, and consequently the fluorescence of bound this compound, can be significantly influenced by the RNA scaffold in which the aptamer is embedded. Researchers have evaluated the effect of different RNA scaffolds on the in vivo fluorescence of the Pepper aptamer in various bacterial species tocris.com.
Studies have shown that incorporating the Pepper aptamer into specific scaffolds, such as a tRNA scaffold or an F30 scaffold, can greatly enhance cellular fluorescence compared to the aptamer alone tocris.com. For instance, a DF30–tRNA scaffold was shown to display significantly greater fluorescence with the Pepper aptamer. These scaffolds are thought to promote better aptamer folding and improve the stability of RNA constructs within cells, although the correlation between in vitro folding efficiency and in vivo fluorescence can vary depending on the scaffold tocris.com. The use of appropriate RNA scaffolds is therefore an important consideration for optimizing the fluorescence performance of the this compound-Pepper system in live-cell applications tocris.com.
Fluorescence Resonance Energy Transfer (FRET) Measurements in Controlled Systems
This compound, in complex with the Pepper aptamer, has been utilized as an acceptor in FRET-based systems. FRET is a technique sensitive to the distance and orientation between a donor and an acceptor fluorophore, making it valuable for studying molecular interactions and conformational changes.
Applications of Hbc620 in Synthetic Biology and Biotechnology Research
Development of Multifunctional RNA-Based Biosensors
RNA-based biosensors offer advantages such as high sensitivity, modularity, and ease of engineering for detecting various cellular targets. biorxiv.orgnih.gov The Pepper-HBC620 system serves as a robust fluorescent module within these biosensors. semanticscholar.orgoup.com
The Pepper-HBC620 complex can be utilized to visualize the dynamics and localization of intracellular RNA species. By genetically encoding the Pepper aptamer as a tag within a target RNA molecule, the location and abundance of that RNA can be monitored upon the addition of cell-permeable HBC620. glpbio.comglpbio.com This approach has been applied to image specific mRNA targets, such as survivin mRNA, in living cells. pnas.org Furthermore, the Pepper-HBC620 system has been integrated into orthogonal imaging platforms for the simultaneous visualization of different intracellular miRNAs. researchgate.netrsc.org The ability to specifically tag and visualize endogenous RNA dynamics provides a powerful tool for exploring the intricate functions of RNA within living cells. glpbio.compnas.org
Beyond direct RNA visualization, Pepper-based sensors utilizing this compound have been engineered to detect a variety of other cellular analytes. These sensors typically involve fusing the Pepper aptamer to a target-binding RNA aptamer. oup.com Upon binding of the target molecule (signaling molecule, metabolite, ion), a conformational change in the RNA structure occurs, leading to the folding of the Pepper aptamer and subsequent fluorescence activation upon binding this compound. oup.com This modular design allows for the development of sensors for diverse targets, including bacterial second messengers like cyclic diguanylate (c-di-GMP) and guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), as well as metabolites such as S-adenosylmethionine (SAM), small molecular drugs, proteins, and metal ions. biorxiv.orgnih.govoup.comoup.com
Sensing of Intracellular RNA Species (e.g., mRNA, miRNA, ncRNA)
Multiplexed and Orthogonal Imaging Platforms
The development of orthogonal fluorogenic RNA aptamer-dye pairs is crucial for simultaneous visualization of multiple targets within the same cell. oup.comnih.govresearchgate.net this compound, in conjunction with the Pepper aptamer, is a key component in such multiplexed imaging strategies. oup.comnih.gov
This compound and the Pepper aptamer have been shown to be orthogonal to other commonly used fluorogenic RNA aptamer-dye pairs, meaning they can be imaged simultaneously or sequentially with minimal spectral bleed-through or non-specific activation. oup.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This orthogonality is critical for multiplexed imaging applications. Pairs such as Broccoli-DFHBI-1T, Corn-DFHO, DNB-TMR-DN, and Spinach2-DFHBI-1T can be used alongside Pepper-HBC620. oup.comnih.govacs.orgnih.govnih.gov Studies have confirmed the high orthogonality of this compound with dyes like DFHBI-1T, DFHO, and TMR-DN, showing significantly higher fluorescence signals with their cognate aptamers compared to others. oup.comnih.govresearchgate.netresearchgate.net
This compound's distinct spectral properties, particularly its red emission when bound to Pepper (excitation around 585 nm, emission around 620 nm), make it suitable for multi-color imaging when combined with aptamer-dye pairs emitting in different spectral ranges, such as the green-emitting Broccoli-DFHBI-1T or Spinach2-DFHBI-1T, or the orange-emitting Corn-DFHO. researchgate.netrsc.orgacs.orgnih.govnih.gov Dual-color imaging platforms have been established using Pepper-HBC620 (red) and other pairs like Squash-DFHBI-1T (green) for simultaneous visualization of different intracellular miRNAs. researchgate.netrsc.org Sequential imaging strategies, such as "sequential Fluorogenic RNA Imaging-Enabled Sensor" (seqFRIES), leverage the orthogonality and rapid deactivation kinetics of dyes like this compound to image multiple targets in consecutive cycles of dye addition, imaging, and washing in living cells. oup.comnih.govresearchgate.netnih.govresearchgate.net This allows for multiplexed detection beyond the limitations of spectral overlap. nih.govresearchgate.netresearchgate.net
Integration with Other Fluorogenic Aptamer-Dye Pairs (e.g., Broccoli-DFHBI-1T, Corn-DFHO, Spinach2)
Engineering of RNA-Guided Technologies
The Pepper-HBC620 system is also being explored in the context of RNA-guided technologies, particularly those involving CRISPR-Cas systems. By integrating a Pepper-based sensing tag (such as SSPepper-Apt) with single guide RNA (sgRNA), the formation of the Cas9-sgRNA complex can be monitored through fluorescence activation upon binding this compound. pnas.org This provides a convenient method for in vitro screening of sgRNA efficiency and can be applied in CRISPR-mediated imaging and potentially gene editing applications. pnas.org The fluorescence performance of the Pepper-HBC620 system in this context has shown correlation with gene editing efficiency, highlighting its potential as a predictive tool. pnas.org
CRISPR Display for Imaging Genomic Loci
The CRISPR-Cas9 system, primarily known for its genome editing capabilities, has been adapted for imaging specific genomic loci in live cells. This technique, known as CRISPR display, utilizes a catalytically inactive Cas9 (dCas9) fused to a fluorescent protein or, alternatively, guided by a single-guide RNA (sgRNA) tagged with a fluorescent module. The Pepper-HBC620 system has been employed in this context by incorporating the Pepper aptamer into the sgRNA scaffold. researchgate.netresearchgate.netresearchgate.netnih.gov When cells expressing Pepper-tagged sgRNA and dCas9 are incubated with the this compound fluorophore, the Pepper aptamer binds to this compound, leading to fluorescence at the targeted genomic locus. glpbio.comresearchgate.net This approach has been demonstrated for visualizing human centromeric-satellites, where numerous nuclear foci of Pepper-HBC620 fluorescence were observed and showed strong co-localization with dCas9-GFP. glpbio.comresearchgate.net The ability to use different HBC analogs, including this compound, allows for color-switching and potential multiplexed imaging of different genomic sites. researchgate.netresearchgate.net
Real-Time Tracking of Protein-RNA Tethering
Real-time tracking of protein-RNA interactions in live cells is crucial for understanding various cellular processes. The Pepper-HBC system, including the use of this compound, has been shown to be applicable for real-time tracking of protein-RNA tethering. researchgate.netresearchgate.netnih.gov By genetically encoding the Pepper aptamer onto an RNA of interest and utilizing its fluorescence upon binding to this compound, researchers can visualize the localization and dynamics of specific RNA molecules and infer their interactions with proteins. This method offers a way to monitor these interactions with minimal perturbation to the cellular environment. researchgate.netresearchgate.netnih.gov
RNA Origami Scaffolds for Precise Molecular Architectures
RNA origami is a method that allows for the rational design and self-assembly of complex, well-defined RNA nanostructures. These scaffolds can be used to precisely arrange different RNA motifs and functional molecules, including fluorescent RNA aptamers. nih.govoup.comoup.comresearchgate.netbiorxiv.orguniv-smb.fr
Scaffolding for Apta-FRET Systems and Conformational Dynamics Studies
Förster Resonance Energy Transfer (FRET) is a technique used to measure distances and conformational changes in molecules. Apta-FRET systems utilize fluorescent RNA aptamers bound to cognate fluorophores as FRET pairs. RNA origami scaffolds provide a platform to precisely position these aptamers at defined distances and orientations, enabling the development of sensitive FRET-based sensors. nih.govoup.comoup.comresearchgate.netbiorxiv.orguniv-smb.fr The Pepper-HBC620 complex has been successfully integrated into RNA origami scaffolds as a FRET acceptor, paired with the Broccoli aptamer bound to DFHBI-1T as the FRET donor. nih.govoup.comoup.comresearchgate.netbiorxiv.org By controlling the relative positioning of the Broccoli and Pepper aptamers on the RNA scaffold, researchers can achieve high FRET efficiency. nih.govoup.comoup.comresearchgate.netbiorxiv.org This apta-FRET system allows for the study of RNA conformation and flexibility, providing complementary data to other structural techniques. nih.govoup.comoup.com
Computational and Rational Design Approaches in Hbc620 Research
Computational Modeling of RNA-Ligand Interactions and Structural Dynamics
Computational modeling plays a crucial role in understanding the intricate interactions between RNA molecules and ligands like HBC620. Tools and approaches are being developed and applied to analyze these interactions and predict RNA structural dynamics. For instance, software packages are available for identifying, characterizing, and visualizing ligand-binding sites in RNA. nih.govresearchgate.net These tools have been optimized through comprehensive analysis of existing RNA-ligand complexes to identify pockets capable of binding small molecules with favorable properties. nih.govresearchgate.net While these methods are generally applicable to RNA-ligand interactions, the Pepper-HBC620 complex has been utilized as a test case in the development and demonstration of such computational platforms. nih.gov Computational analysis of RNA folding kinetics and RNA-ligand interaction kinetics also presents significant challenges due to the vast conformational space and the concentration-dependent, non-linear nature of the interaction. d-nb.info Approaches are being developed to make the computational analysis of RNA-ligand interaction tractable, particularly in the common scenario of ligand excess. d-nb.info
The crystal structure of the Pepper aptamer in complex with this compound has been determined at high resolution, providing a structural basis for understanding the fluorescence activation mechanism. pdbj.orgresearchgate.net This structural information is invaluable for computational modeling efforts aimed at deciphering the molecular basis of the Pepper aptamer's superior properties and guiding further improvements for RNA visualization applications. pdbj.orgresearchgate.net The structure reveals that the near-planar fluorophore molecule intercalates within the Pepper aptamer's tuning-fork-like architecture, being sandwiched between a non-G-quadruplex base quadruple and a noncanonical G·U wobble helical base pair. pdbj.orgresearchgate.net
Rational Design and Optimization of HBC Analogs and Pepper Aptamers
Rational design and optimization efforts focus on modifying both HBC analogs, such as this compound, and the Pepper aptamer to enhance their desired properties, primarily fluorescence intensity and binding affinity.
Structure-based mutational analysis is a key component of rational design, utilizing the determined crystal structure of the Pepper-HBC620 complex to guide modifications. By understanding the critical residues and structural motifs involved in ligand binding and fluorescence activation, specific mutations can be introduced into the Pepper aptamer sequence. pdbj.orgresearchgate.net These mutations are then evaluated through in vitro and live-cell fluorogenic detection to validate their functional impact. pdbj.orgresearchgate.net This approach allows researchers to systematically investigate how changes in the aptamer's structure affect its interaction with this compound and the resulting fluorescence. Studies have shown that introducing specific mutations can lead to variants with improved fluorescence intensity and binding affinity for this compound. biorxiv.orgresearchgate.net For example, mutational analysis has been used to study the impact of different mutations on fluorescence and to identify sites that improve fluorescence. researchgate.net
Directed evolution strategies, such as Systematic Evolution of Ligands by EXponential enrichment (SELEX), are powerful techniques used to select and evolve nucleic acid sequences with desired binding or catalytic properties. nih.govoup.com The Pepper aptamer itself was initially identified using the SELEX method. oup.comribocentre.org This process involves creating a diverse library of RNA sequences and subjecting them to iterative rounds of selection for binding to a target molecule (in this case, HBC or its analogs like this compound) and amplification of the bound sequences. nih.govribocentre.org
More recently, directed evolution strategies, often guided by computational models, have been applied to further optimize the Pepper aptamer for enhanced performance with this compound and other dyes. biorxiv.orgresearchgate.netbiorxiv.org These approaches aim to improve properties such as fluorescence intensity and binding affinity. biorxiv.orgresearchgate.net For instance, studies have demonstrated successful directed evolution of the Pepper aptamer, resulting in variants with significantly increased binding affinity and fluorescence when bound to this compound. biorxiv.orgresearchgate.net Two rounds of optimization through directed evolution have produced Pepper variants showing a substantial increase in fluorescence and a boost in binding affinity with this compound. biorxiv.orgresearchgate.net
Data from directed evolution experiments highlight the improvements achieved:
| Aptamer Variant | Rounds of Optimization | Fluorescence Improvement (vs. Wild-type) | Binding Affinity Improvement (vs. Wild-type) |
| Pepper variants | 2 | Up to 2.6-fold biorxiv.orgresearchgate.net | Up to 3-fold biorxiv.orgresearchgate.net |
These strategies leverage the power of selection to identify sequences that exhibit superior performance, complementing the insights gained from structure-based rational design.
Structure-Based Mutational Analysis and Functional Validation
Predictive Modeling for RNA Function and Gene Editing Efficiency
Predictive modeling approaches are being explored to understand and forecast RNA function and the efficiency of gene editing processes, particularly in the context of CRISPR-Cas systems where RNA plays a crucial guiding role. While not exclusively focused on this compound, the Pepper-HBC620 complex is being investigated for its potential utility in these areas.
The fluorescence performance of Pepper aptamer constructs, such as SSPepper-sgRNA, in the presence of this compound has shown a strong correlation with gene editing efficiency in model cell lines. pnas.org This suggests that the fluorescence output of the Pepper-HBC620 complex could potentially serve as an in vitro prediction tool for rapidly screening guide RNA (sgRNA) efficiency in CRISPR-based gene editing applications. pnas.org this compound itself does not appear to negatively affect the cutting efficiency of ribonucleoproteins (RNPs) in this context, supporting its potential for broad application. pnas.org This indicates that the spectroscopic properties of the Pepper-HBC620 complex can provide insights into the functional state of the RNA and its ability to participate effectively in cellular processes like gene editing. Predictive modeling in this area aims to establish robust correlations between measurable properties, such as fluorescence, and the biological outcomes, such as gene editing efficiency.
Comparative Analysis and Future Directions in Hbc620 Research
Comparative Performance Assessment with Other Fluorogenic RNA Systems (e.g., Spinach, Mango, RhoBAST)
HBC620, in complex with the Pepper RNA aptamer, is part of a growing repertoire of fluorogenic RNA (FR) systems used for live-cell RNA imaging. Other notable systems include Spinach (which binds DFHBI-1T), Mango (binding TO1-biotin or YO3-biotin), and RhoBAST (binding TMR-DN) nih.govnih.govbiorxiv.orgrsc.org. These systems utilize RNA aptamers that specifically bind to and activate the fluorescence of otherwise weakly fluorescent small-molecule dyes. nih.govnih.gov
Comparative studies have assessed the performance of these systems in various contexts, including orthogonality, brightness, photostability, and suitability for multiplexed imaging. Orthogonality is a key feature, ensuring that each dye is specifically activated only by its cognate RNA aptamer, minimizing crosstalk in multicolor applications. This compound and its partner Pepper have demonstrated good orthogonality with other pairs like Broccoli/DFHBI-1T, Corn/DFHO, and DNB/TMR-DN. nih.govbiorxiv.org In experiments, this compound was specifically activated by the Pepper aptamer, showing significantly higher fluorescence signals compared to other tested RNA aptamers. nih.govbiorxiv.org
While some green-emitting HBC dyes like HBC514 and HBC530 have shown higher fluorescence brightness in certain bacterial species compared to the well-studied Spinach2/DFHBI-1T system, this compound (a red-emitting dye) generally exhibits lower fluorescence intensity in flow cytometry analysis compared to green HBC dyes. acs.orgnih.gov However, this compound has been reported to demonstrate higher photostability in vivo, making it suitable for applications like super-resolution microscopy in mammalian cells. acs.orgnih.gov
The binding between FR aptamers and their cognate dyes, including Pepper and this compound, is typically non-covalent and reversible. nih.govnih.gov This reversibility is exploited in sequential imaging techniques. nih.govresearchgate.net
Here is a comparative overview of some fluorogenic RNA systems:
| Fluorogenic RNA System | Cognate Dye(s) | Typical Emission Color | Key Features / Applications |
| Pepper | This compound (primarily), HBC530, HBC514, HBC485 selleckchem.comcenmed.comacs.orgapexbt.comglpbio.com | Red (this compound), Green (HBC514, HBC530), Blue (HBC485) acs.org | Visualizing RNA dynamics in live cells, Orthogonal imaging, Super-resolution microscopy selleckchem.comcenmed.comacs.org |
| Spinach | DFHBI-1T nih.gov | Green | Widely used, Basis for other aptamers, Live-cell imaging nih.govnih.gov |
| Broccoli | DFHBI-1T nih.gov | Green | Shorter version of Spinach with improved in vivo folding biorxiv.orgoup.com |
| Mango | TO1-biotin, YO3-biotin nih.govbiorxiv.org | Green/Yellow | Smallest light-up aptamers, Conformational dynamics studies nih.gov |
| RhoBAST | TMR-DN nih.gov | Red | Fast exchange kinetics, Super-resolution imaging |
| Corn | DFHO nih.gov | Green/Yellow | Improved photostability compared to Spinach researchgate.net |
Studies involving dual-color constructs containing both Spinach2 and Pepper aptamers have shown orthogonal fluorescence signals when incubated with their respective dyes, DFHBI-1T and this compound, with minimal crosstalk. nih.govresearchgate.net This orthogonality is crucial for multiplexed imaging applications. nih.govrsc.orgbiorxiv.org
Methodological Refinements and Overcoming Current Limitations in this compound Applications
While the Pepper-HBC620 system offers significant advantages for RNA visualization, ongoing research aims to address existing limitations and refine methodologies. One inherent limitation of fluorogenic RNA systems, including Pepper-HBC620, is that the dye is not genetically encoded, which can pose challenges for cellular and in vivo delivery. researchgate.netresearchgate.net
Methodological refinements focus on improving the performance and expanding the capabilities of the Pepper-HBC620 system. This includes optimizing RNA scaffolds to enhance in vivo folding and fluorescence intensity. Studies have shown that different RNA scaffolds can significantly impact in vivo fluorescence, and improved scaffolds are being developed for diverse synthetic biology applications, including multiplex biosensing. acs.orgnih.gov
Directed evolution approaches are also being employed to generate Pepper aptamer variants with improved fluorescence intensity and binding affinity for this compound and other cognate dyes. researchgate.netbiorxiv.orgresearchgate.net For instance, iterative selection processes have yielded Pepper variants with increased fluorescence and enhanced binding affinity for this compound. biorxiv.orgresearchgate.net
Another area of refinement involves developing strategies for multiplexed imaging. Sequential imaging platforms like seqFRIES utilize orthogonal FR/dye pairs, including Pepper-HBC620, to enable the detection of multiple targets in living cells through sequential rounds of dye addition, imaging, and removal. nih.govresearchgate.net This approach helps overcome the limitations of spectral overlap among fluorophores. nih.gov
Furthermore, engineering strategies are being developed to convert light-up aptamers like Pepper into biosensors for detecting specific target molecules. nih.gov This often involves integrating the aptamer with a sensing module that undergoes a conformational change upon ligand binding, subsequently affecting the aptamer's ability to bind the fluorogenic dye and activate fluorescence. nih.gov
Emerging Trends and Prospective Research Avenues
The research surrounding this compound and the Pepper aptamer is continuously evolving, with several emerging trends and prospective research avenues.
Integration with Advanced Bioengineering and Nanotechnology Platforms
The integration of fluorogenic RNA systems like Pepper-HBC620 with advanced bioengineering and nanotechnology platforms holds significant promise for developing novel tools and applications. Nanotechnology, which involves manipulating materials at the nanoscale, offers unique opportunities for controlling biological processes and developing advanced diagnostic and therapeutic systems. cmu.edurice.eduutwente.nl
Researchers are exploring the use of RNA origami and other designed RNA scaffolds to precisely arrange aptamers in space. biorxiv.orgoup.com This allows for the creation of sophisticated RNA devices and biosensors, including Förster Resonance Energy Transfer (FRET) systems utilizing pairs like Broccoli-DFHBI-1T and Pepper-HBC620. biorxiv.orgoup.com RNA origami scaffolds can help fix aptamers in specific orientations, influencing FRET efficiency and enabling structural characterization. biorxiv.orgoup.com
Nanomaterials are also being explored for their potential in enhancing the delivery of RNA aptamers and cognate dyes into cells. nih.gov Nanocarriers and nanoprobes can help overcome cellular barriers and improve the efficiency of RNA imaging and sensing applications. rice.edunih.gov The combination of nanotechnology with biosensing systems is leading to the development of highly sensitive nano-biosensors. nih.gov
Expanding Applications in Systems Biology and RNA Omics Research
Fluorogenic RNA systems, including Pepper-HBC620, are valuable tools for advancing research in systems biology and RNA omics. Systems biology aims to understand biological systems as integrated networks, while RNA omics involves the comprehensive study of RNA molecules within a cell or organism.
The ability to visualize and track specific RNA molecules in live cells with high specificity and temporal resolution using systems like Pepper-HBC620 is crucial for studying RNA dynamics, localization, and interactions in their native environment. selleckchem.comcenmed.comnih.gov This provides insights into the complex roles of RNA in gene expression regulation, cellular processes, and disease. rsc.orgresearchgate.net
Multiplexed imaging capabilities offered by orthogonal FR/dye pairs allow for the simultaneous visualization of multiple RNA targets or the correlation of RNA dynamics with other cellular events or molecules. nih.govresearchgate.netresearchgate.net This is particularly valuable for studying complex biological pathways and networks. nih.gov
Furthermore, advancements in single-cell -omics technologies, such as single-cell RNA sequencing (scRNA-Seq), are providing unprecedented insights into cellular heterogeneity. biorxiv.org While not directly involving this compound, the development of tools for visualizing and manipulating RNA within single cells, potentially utilizing or complementing fluorogenic RNA systems, contributes to the broader goals of RNA omics research.
Development of Highly Specific and Sensitive Biosensors for Diverse Targets
A significant prospective research avenue for this compound and the Pepper aptamer is their continued development as components of highly specific and sensitive biosensors for a wide range of targets. Fluorogenic RNA aptamers possess exquisite ligand selectivity, making them ideal sensing modules. nih.gov
By engineering the Pepper aptamer or integrating it with other functional RNA elements, researchers can create biosensors that respond to the presence or concentration of specific small molecules, metabolites, ions, proteins, or other RNA species like microRNAs (miRNAs). nih.govresearchgate.netresearchgate.net These biosensors can be designed to exhibit a change in fluorescence intensity upon target binding, providing a quantitative readout. nih.gov
Recent work has demonstrated the use of Pepper-HBC620 in orthogonal miRNA activation imaging platforms, enabling the visualization of specific intracellular miRNAs in living cells. rsc.orgresearchgate.netresearchgate.net This highlights the potential for developing highly specific RNA-based biosensors for disease biomarkers. rsc.org
Future research will likely focus on expanding the repertoire of targets that can be detected using Pepper-HBC620 based biosensors, improving their sensitivity and detection limits, and developing strategies for their application in complex biological samples and in vivo settings. nih.govresearchgate.net The modular nature of these systems allows for the potential development of versatile biosensing platforms for diverse applications in research, diagnostics, and potentially therapeutics.
Q & A
Q. What methodological considerations are critical when designing experiments using HBC620 for live-cell RNA imaging?
- Answer : Experimental design must account for this compound's fluorogenic properties, including its excitation/emission wavelengths (e.g., red fluorescence) and compatibility with live-cell imaging systems like FACS . Cell viability assays should be integrated to ensure probe concentrations (e.g., tested at 0.1–10 µM) do not induce cytotoxicity. Protocols should standardize incubation times and temperature (e.g., 37°C for mammalian cells) to minimize variability .
Q. How can researchers validate the specificity of this compound in targeting miR-122 under varying cellular conditions?
- Answer : Specificity validation requires:
- Negative controls : Use cell lines lacking miR-122 or scramble RNA sequences.
- Competitive inhibition : Co-administer unlabeled miR-122 mimics to observe fluorescence reduction.
- Cross-reactivity tests : Compare fluorescence in cells expressing non-target miRNAs (e.g., miR-21) using orthogonal probes like DFHBI-1T .
Q. What are the best practices for quantifying this compound-derived fluorescence data to ensure reproducibility?
- Answer : Normalize fluorescence intensity to internal controls (e.g., housekeeping genes or stable fluorescent markers). Use standardized calibration curves from this compound’s concentration-dependent fluorescence profiles (see , middle graphs). Report mean values with standard deviations from ≥3 biological replicates, as emphasized in data transparency guidelines .
Advanced Research Questions
Q. How should researchers address contradictions in fluorescence intensity data when using this compound across heterogeneous cell lines?
- Answer : Discrepancies may arise from cell-specific factors like miR-122 expression levels, membrane permeability, or endogenous fluorophores. Mitigate this by:
- Pre-screening cell lines for baseline miR-122 levels via qPCR.
- Adjusting probe concentration based on cell-type permeability (e.g., higher concentrations for low-uptake cells).
- Statistical normalization : Use z-score analysis to account for background fluorescence variability .
Q. What strategies optimize the signal-to-noise ratio of this compound in high-background cellular environments?
- Answer :
- Spectral unmixing : Pair this compound with narrow-band filters to isolate its red fluorescence from autofluorescence.
- Time-gated imaging : Leverage this compound’s photostability to capture delayed fluorescence after short-lived background signals decay.
- Concentration titration : Optimize using the linear range of this compound’s fluorescence-concentration relationship (see , middle-left graph) .
Q. How can this compound be integrated with orthogonal imaging techniques for multi-target RNA detection in single cells?
- Answer : Combine this compound (for miR-122) with spectrally distinct probes like DFHBI-1T (for miR-21) using sequential imaging protocols. Validate co-localization via:
- Cross-talk calibration : Measure emission overlap and apply correction algorithms.
- Multiplexed FACS : Use dual-channel detectors to segregate signals. Ensure probe compatibility by testing for chemical interactions (e.g., quenching) .
Methodological and Analytical Frameworks
Q. What statistical frameworks are recommended for analyzing time-lapse this compound fluorescence data in dynamic cellular processes?
- Answer : Use time-series analysis (e.g., ARIMA models) to track fluorescence trends. Pair with bootstrapping to estimate confidence intervals for kinetic parameters (e.g., miR-122 synthesis/degradation rates). Raw data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers reconcile conflicting results between this compound fluorescence and qPCR-based miR-122 quantification?
- Answer : Discrepancies may stem from post-transcriptional regulation (e.g., miR-122 sequestration). Resolve by:
- Correlative analysis : Plot fluorescence against qPCR data to identify outliers.
- In-situ hybridization : Validate spatial concordance of this compound signals with miR-122 localization .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply when using this compound in human-derived cell lines or clinical samples?
Q. How can experimental protocols using this compound be standardized for cross-lab reproducibility?
- Answer : Publish step-by-step workflows in supplementary materials, including:
- Probe preparation : Solvent, storage conditions (e.g., -20°C in dark).
- Imaging parameters : Exposure time, laser power, and filter settings.
- Data thresholds : Define fluorescence positivity criteria (e.g., 3× background) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
